4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound with a complex structure that includes a piperazine ring substituted with a sulfonamide group and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 5-chloro-2-methylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often in an organic solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of 5-chloro-2-methylbenzoic acid.
Reduction: Conversion to 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine.
Substitution: Introduction of azide or thiol groups at the chloromethyl position.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperazine ring provides structural rigidity. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
4-(5-chloro-2-methylphenyl)piperazine-1-sulfonamide: Lacks the N,N-dimethyl substitution, which may affect its binding affinity and biological activity.
4-(5-chloro-2-methylphenyl)-N-methylpiperazine-1-sulfonamide: Contains only one methyl group on the piperazine ring, potentially altering its pharmacokinetic properties.
Uniqueness: 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both the chloromethylphenyl and N,N-dimethyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(14)10-13(11)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSAMBDMXMALOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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